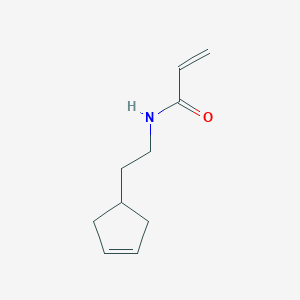
(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Piperazine Derivatives in Therapeutic Use
Piperazine and its derivatives have shown significant medicinal potential across a range of therapeutic areas. They are integral to the design of drugs with diverse pharmacological activities including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The flexibility of the piperazine scaffold allows for structural modifications, leading to variations in medicinal properties. This adaptability makes piperazine a valuable building block in drug discovery, suggesting that compounds related to (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone could be explored for similar therapeutic applications (Rathi et al., 2016).
Pyridazine Derivatives and Drug Development
Pyridazine and its analogs are known for their cardiovascular properties, among other biological activities. The synthesis of pyridazinone derivatives often involves reacting hydrazine or its derivatives with appropriately substituted carbon chains. Given the broad spectrum of biological activities associated with pyridazine derivatives, including cardiovascular benefits, it's plausible that compounds similar to the one could hold promise for new therapeutic interventions, especially related to heart disease and potentially other conditions (Jakhmola et al., 2016).
Potential in Central Nervous System (CNS) Drug Development
Heterocyclic compounds with nitrogen, such as pyrrole and pyridazine, play a significant role in the development of CNS-active drugs. These compounds exhibit effects ranging from antidepressant to anticonvulsant activities. The structural features of these molecules, including those similar to this compound, may offer a basis for the synthesis of novel CNS drugs with minimized adverse effects, pointing towards the potential for developing new treatments for CNS disorders (Saganuwan, 2017).
Mécanisme D'action
Target of Action
Compounds with similar pyrrolopyrazine scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolopyrazine derivatives interact with their targets, leading to a variety of biological activities . For instance, some pyrrolopyrazine derivatives have shown inhibitory effects on kinases .
Biochemical Pathways
Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Propriétés
IUPAC Name |
(3-methylphenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-16-5-4-6-17(15-16)20(26)25-13-11-24(12-14-25)19-8-7-18(21-22-19)23-9-2-3-10-23/h2-10,15H,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPTZKCBNNBLLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
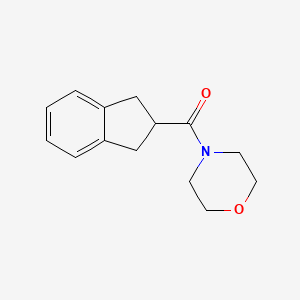
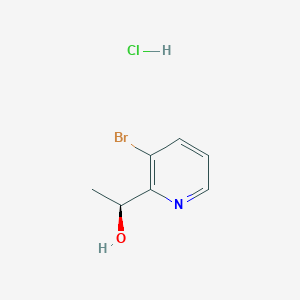
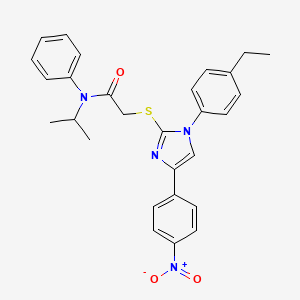
![Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate](/img/structure/B2384346.png)
![(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide](/img/structure/B2384348.png)
![2-chloro-6-fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2384349.png)
![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2384353.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2384354.png)
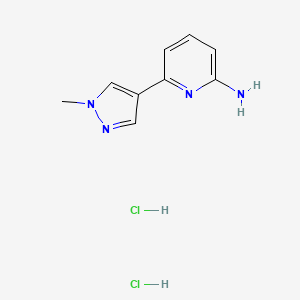
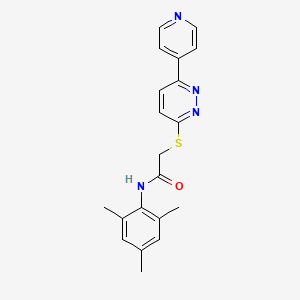
![1-(2-Chlorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2384358.png)
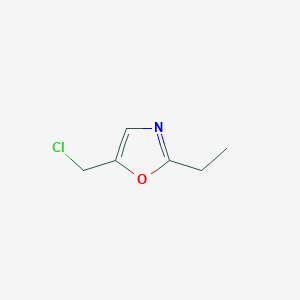
![1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B2384360.png)
